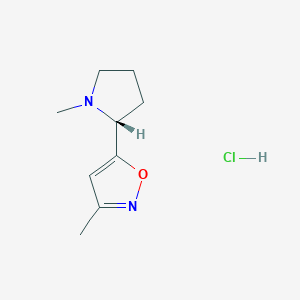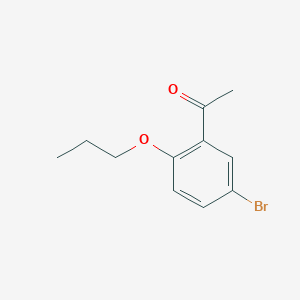
1-(5-Bromo-2-propoxyphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-Bromo-2-propoxyphenyl)ethanone is an organic compound with the molecular formula C11H13BrO2 and a molecular weight of 257.12 g/mol . It is a brominated derivative of acetophenone, characterized by the presence of a bromine atom at the 5-position and a propoxy group at the 2-position of the phenyl ring.
准备方法
Synthetic Routes and Reaction Conditions
1-(5-Bromo-2-propoxyphenyl)ethanone can be synthesized through various methods. One common approach involves the bromination of 2-propoxyacetophenone using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (DCM) or acetic acid . The reaction is typically carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and reagents is crucial to minimize costs and environmental impact.
化学反应分析
Types of Reactions
1-(5-Bromo-2-propoxyphenyl)ethanone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom and propoxy group on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Bromination: Bromine or NBS in DCM or acetic acid under reflux.
Nucleophilic Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or alkanes.
科学研究应用
1-(5-Bromo-2-propoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(5-Bromo-2-propoxyphenyl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and propoxy group can enhance binding affinity and specificity towards these targets . The compound may inhibit enzyme activity by forming covalent bonds or through non-covalent interactions, leading to altered cellular processes .
相似化合物的比较
Similar Compounds
- 2-Bromo-1-phenylethanone
- 2-Bromo-1-(2-hydroxy-3,5-diiodophenyl)ethanone
- 2-Bromo-1-(4-hydroxy-3,5-dinitrophenyl)ethanone
Uniqueness
1-(5-Bromo-2-propoxyphenyl)ethanone is unique due to the presence of both a bromine atom and a propoxy group on the phenyl ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
属性
CAS 编号 |
16602-12-3 |
|---|---|
分子式 |
C11H13BrO2 |
分子量 |
257.12 g/mol |
IUPAC 名称 |
1-(5-bromo-2-propoxyphenyl)ethanone |
InChI |
InChI=1S/C11H13BrO2/c1-3-6-14-11-5-4-9(12)7-10(11)8(2)13/h4-5,7H,3,6H2,1-2H3 |
InChI 键 |
KEBQBYOHLREJQP-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=C(C=C(C=C1)Br)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]methanamine](/img/structure/B14151950.png)
![2-[[6-amino-2-(N-methylanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14151954.png)
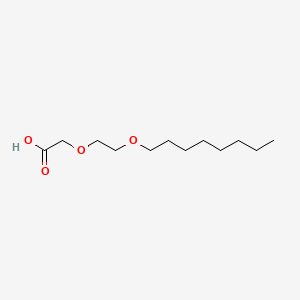
![(1Z)-3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-hydroxybutanimidamide](/img/structure/B14151967.png)
![3-Butyl-1-phenyl-4-[(prop-2-en-1-yl)oxy]-1,8-naphthyridin-2(1H)-one](/img/structure/B14151981.png)
![2-Cyano-2-[(e)-phenyldiazenyl]acetamide](/img/structure/B14151991.png)
![2-keto-N-[(3-nitrobenzylidene)amino]nipecotamide](/img/structure/B14151992.png)
![1,4-Diethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carbaldehyde](/img/structure/B14151995.png)
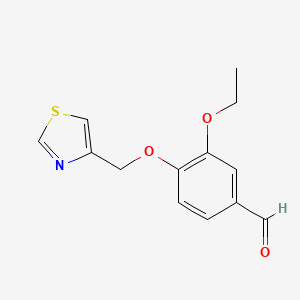
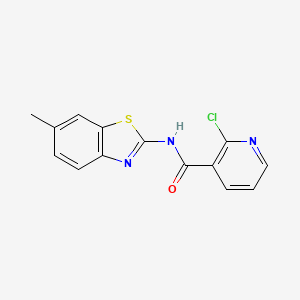
![4,6-dimethyl-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]pyrimidine](/img/structure/B14152018.png)
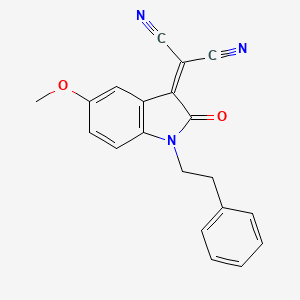
![4-{(2E)-2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}-N-(4-methoxyphenyl)-4-oxobutanamide](/img/structure/B14152046.png)
